1-Boc-4-(2-Methoxyethylamino)piperidine

Medicinal Chemistry Physicochemical Profiling Drug Design

1-Boc-4-(2-Methoxyethylamino)piperidine (CAS 710972-40-0), also known as tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate, is a functionalized piperidine derivative. It is characterized by the simultaneous presence of an N-Boc protected secondary amine at the piperidine 1-position and a flexible 2-methoxyethylamino side chain at the 4-position.

Molecular Formula C13H26N2O3
Molecular Weight 258.36 g/mol
CAS No. 710972-40-0
Cat. No. B1518544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(2-Methoxyethylamino)piperidine
CAS710972-40-0
Molecular FormulaC13H26N2O3
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCCOC
InChIInChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)14-7-10-17-4/h11,14H,5-10H2,1-4H3
InChIKeyJDQHOQBFYIPISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(2-Methoxyethylamino)piperidine (CAS 710972-40-0): A Differentiated Bifunctional Intermediate for Targeted Amine Derivatization


1-Boc-4-(2-Methoxyethylamino)piperidine (CAS 710972-40-0), also known as tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate, is a functionalized piperidine derivative [1]. It is characterized by the simultaneous presence of an N-Boc protected secondary amine at the piperidine 1-position and a flexible 2-methoxyethylamino side chain at the 4-position . This dual functionality renders it a strategically designed building block for the modular synthesis of more complex, biologically relevant molecules, particularly in medicinal chemistry programs where orthogonal reactivity and tailored physicochemical properties are required .

The Risk of In-Class Substitution: Why 1-Boc-4-(2-Methoxyethylamino)piperidine's Architecture Cannot Be Assumed Interchangeable


The scientific and industrial utility of 1-Boc-4-(2-Methoxyethylamino)piperidine is not merely a function of its piperidine core but is exquisitely dependent on the specific combination of its N-Boc protecting group and its unique 2-methoxyethylamino side chain. Substituting this compound with a structurally similar, but not identical, analog—such as 1-Boc-4-aminopiperidine or a related N-substituted piperidine—fundamentally alters the molecule's reactivity, physicochemical profile, and biological performance . The Boc group confers base-stable protection during synthesis [1], while the 2-methoxyethylamino moiety introduces a defined steric and electronic environment that is critical for downstream applications . Generic substitution therefore risks synthetic failure and compromised target engagement, making the exact compound a necessity for reliable research and development .

Quantitative Differentiation: How 1-Boc-4-(2-Methoxyethylamino)piperidine Outperforms Its Closest Analogs


Differential Physicochemical Property: Increased Lipophilicity and Basicity vs. Unsubstituted Core

1-Boc-4-(2-Methoxyethylamino)piperidine exhibits a calculated lipophilicity (cLogP) and pKa that are significantly higher than the unsubstituted 1-Boc-4-aminopiperidine (CAS 87120-72-7) . The 2-methoxyethyl group increases the compound's lipophilicity (cLogP ~1.7) compared to the parent amine (cLogP ~0.5), which may enhance its ability to penetrate lipid bilayers . Simultaneously, its predicted pKa of 9.01 is notably higher than that of the 4-aminopiperidine analog, which would be expected to have a lower pKa for the corresponding conjugate acid, impacting its protonation state and binding interactions under physiological conditions .

Medicinal Chemistry Physicochemical Profiling Drug Design

Superior Synthetic Yield and Protocol Specificity vs. Alternative Reductive Amination Conditions

A published synthetic procedure for 1-Boc-4-(2-Methoxyethylamino)piperidine utilizes a reductive amination between 1-Boc-4-piperidone and 2-methoxyethylamine using sodium cyanoborohydride in methanol at 25 °C, achieving a high isolated yield of 93% after purification . In contrast, analogous syntheses for structurally related compounds, such as ethyl 4-(2-methoxyethylamino)piperidine-1-carboxylate, often require different or more forcing conditions and can result in lower yields, highlighting the optimized and efficient nature of this specific transformation .

Synthetic Methodology Process Chemistry Reductive Amination

Distinct Biological Activity Profile: Potential for Neurological vs. Anticancer Applications

Structure-activity relationship (SAR) studies on piperidine derivatives indicate that the 2-methoxyethylamino side chain is a privileged motif for interacting with specific biological targets. Compounds from this scaffold, including those derived from 1-Boc-4-(2-Methoxyethylamino)piperidine, have demonstrated IC50 values in the low micromolar range (e.g., 13 μM) against M. tuberculosis MenA enzyme . In contrast, simpler 4-amino piperidine derivatives without the methoxyethyl group have been primarily explored as intermediates for kinase inhibitors with different target profiles . This suggests that the specific substitution pattern directs the compound toward a distinct biological activity space, differentiating it from its less functionalized analogs.

Medicinal Chemistry Neuroscience Cancer Research

Validated Research and Industrial Scenarios for 1-Boc-4-(2-Methoxyethylamino)piperidine (CAS 710972-40-0)


Medicinal Chemistry: A Privileged Scaffold for Developing Anti-Tubercular Agents

This compound is an essential building block for synthesizing MenA enzyme inhibitors in Mycobacterium tuberculosis . The 2-methoxyethylamino side chain is a critical pharmacophore that has been directly linked to low micromolar IC50 values (e.g., 13 μM) in SAR campaigns, making this specific building block, and not its simpler analogs, the required starting material for hit-to-lead optimization in this therapeutic area .

Chemical Biology: A Modifiable Core for Constructing Activity-Based Probes or PROTACs

The orthogonal reactivity of the N-Boc protected amine and the secondary 2-methoxyethylamino group makes this compound ideal for the sequential, controlled attachment of functional moieties, such as a fluorophore, a ligand for a target protein, and an E3 ligase-binding element [1]. Its unique architecture, with a flexible linker, is particularly well-suited for designing bifunctional molecules like PROTACs, where precise spatial arrangement is crucial for induced proximity and target degradation [1].

Process Chemistry & CMC: High-Yielding Intermediate for the Manufacture of Complex APIs

The published, high-yielding (93%) reductive amination protocol provides a reliable and scalable route to this compound, making it a cost-effective and reproducible intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) . Its well-defined physicochemical properties (pKa ~9.01) also allow for predictable purification and formulation strategies, reducing development risk in late-stage chemistry, manufacturing, and controls (CMC) activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-(2-Methoxyethylamino)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.